5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride

Vue d'ensemble

Description

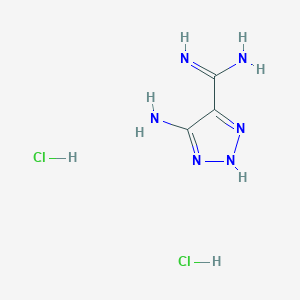

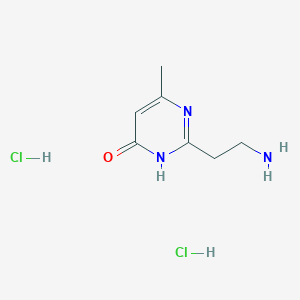

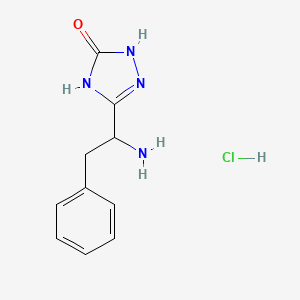

5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride is a chemical compound with the molecular formula C3H8Cl2N6 . It has a molecular weight of 199.04 g/mol . The compound is also known by other names such as 5-amino-2H-triazole-4-carboximidamide and dihydrochloride EN300-206119 .

Synthesis Analysis

The synthesis of 5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride and its derivatives has been reported in several studies . For instance, one study detailed the refinement of the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold . Another study reported the synthesis of nitrogen-rich cation 5-amino-1H-1,2,4-triazole-3-carbohydrazide and its derivatives using a new molecular design strategy based on the energetic moiety combination .Molecular Structure Analysis

The molecular structure of 5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride can be represented by the canonical SMILES stringC1(=NNN=C1N)C(=N)N.Cl.Cl . The compound has 11 heavy atoms and its complexity is computed to be 122 . Physical And Chemical Properties Analysis

5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride has a topological polar surface area of 118 Ų and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 198.0187497 g/mol . The compound has 6 hydrogen bond donors and 4 hydrogen bond acceptors .Applications De Recherche Scientifique

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .

A simple and transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds has been developed . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions .

These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

Even though absent in nature, 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

-

Pharmaceutical Applications : Triazole compounds are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . For example, the anticancer medication carboxyamidotriazole, the wide spectrum cephalosporin antibiotic cefatrizine, the β-lactam antibiotic tazobactam, and the anticonvulsant drug Rufinamide all possess a 1,2,3-triazole motif .

-

Organic Synthesis : Triazoles have found broad applications in organic synthesis . A simple and transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds has been developed . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions .

-

Polymer Chemistry : Triazoles are used in polymer chemistry . They can be used as building blocks in the synthesis of polymers with various properties.

-

Supramolecular Chemistry : In supramolecular chemistry, triazoles are used as bridging ligands in coordination chemistry .

-

Bioconjugation : Triazoles are used in bioconjugation, a chemical strategy that forms a stable covalent link between two molecules .

-

Fluorescent Imaging and Materials Science : Triazoles have applications in fluorescent imaging and materials science . They can be used to create materials with unique properties and are used in the development of fluorescent probes for imaging.

-

Heterocyclic Compounds : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

-

Synthesis of Heterocycles : 3-Amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .

-

Triazole-Fused Pyrazines and Pyridazines : Pyrazines and pyridazines fused to 1,2,3-triazoles comprise a set of heterocycles obtained through a variety of synthetic routes . These heterocycles have applications in medicinal chemistry (c-Met inhibition or GABA A modulating activity), as fluorescent probes, and as structural units of polymers .

-

Inhibitor of Mitochondrial and Chloroplast Function : 3-Amino-1,2,4-triazole is an inhibitor of mitochondrial and chloroplast function . Commercial grade 3-amino-1,2,4-triazole is used as a herbicide and cotton defoliant .

-

Treatment of Neurodegenerative Diseases : Despite the importance of 1,2,3-triazole, with its wide range of biological activities, there is still a need for the development of novel, multitargeted inhibitors of ChE enzymes for ND treatment .

Propriétés

IUPAC Name |

5-amino-2H-triazole-4-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.2ClH/c4-2(5)1-3(6)8-9-7-1;;/h(H3,4,5)(H3,6,7,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKPJUIVMIKFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=C1N)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-Methoxyethyl)amino]-6-nitro-3,4-dihydroquinazolin-4-one](/img/structure/B1384524.png)

![4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384528.png)

![12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384530.png)

![1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384533.png)

![2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B1384537.png)

![4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride](/img/structure/B1384545.png)